molecular formula C15H16ClN5O B12917984 9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl- CAS No. 115204-68-7

9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl-

Cat. No.: B12917984
CAS No.: 115204-68-7
M. Wt: 317.77 g/mol
InChI Key: VVULAYVNBARNGS-UHFFFAOYSA-N
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Description

2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of heterocyclic compounds It is characterized by the presence of a chloro group at the second position, a methoxybenzyl group at the ninth position, and a dimethylamine group at the sixth position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: The purine derivative is chlorinated at the second position using reagents such as thionyl chloride or phosphorus oxychloride.

    Substitution Reaction: The chlorinated purine undergoes a nucleophilic substitution reaction with 3-methoxybenzylamine to introduce the methoxybenzyl group at the ninth position.

    Dimethylation: The final step involves the dimethylation of the amine group at the sixth position using reagents like formaldehyde and formic acid or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purine receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with purine receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various cellular pathways. The molecular targets include adenosine receptors and enzymes involved in purine metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9-(3-methoxybenzyl)-9H-purine
  • 2-Chloro-9-(3-methoxybenzyl)-N-methyl-9H-purin-6-amine
  • 2-Chloro-9-(3-methoxybenzyl)-N,N-diethyl-9H-purin-6-amine

Uniqueness

2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group at the sixth position enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

115204-68-7

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

2-chloro-9-[(3-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C15H16ClN5O/c1-20(2)13-12-14(19-15(16)18-13)21(9-17-12)8-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3

InChI Key

VVULAYVNBARNGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)OC)Cl

Origin of Product

United States

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